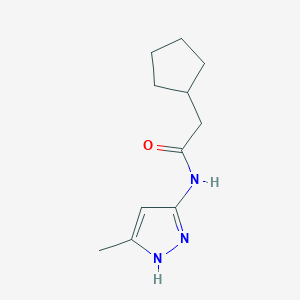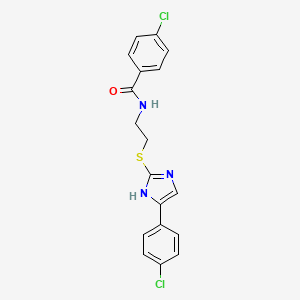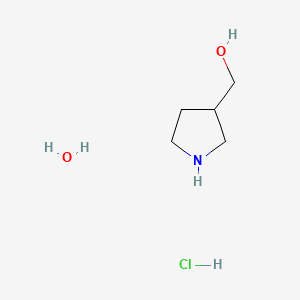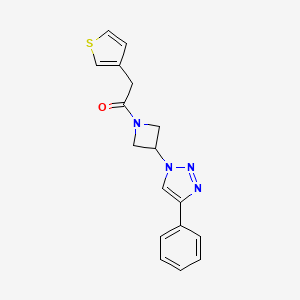![molecular formula C10H10BrN B2736245 2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline CAS No. 1784984-05-9](/img/structure/B2736245.png)
2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline” is a chemical compound with the CAS Number: 1784984-05-9 . It has a molecular weight of 224.1 . The IUPAC name for this compound is 6-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline .
Physical and Chemical Properties This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Synthetic Methods and Chemical Structure Analysis
- Vinyl Radical Cyclization for Alkaloid Synthesis : Padwa et al. (2005) developed a new method to synthesize the octahydropyrrolo[3,2,1-ij]quinoline ring system, crucial for the aspidosperma alkaloid family, utilizing intramolecular Diels-Alder reactions and radical cyclization, highlighting the synthetic utility of such compounds in accessing complex natural product frameworks (Padwa et al., 2005).
- Crystal Structure and Cytotoxicity Evaluation : Mphahlele et al. (2020) characterized the structure of 2-aryl-8-bromo-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehydes using NMR and X-ray diffraction, further evaluating their cytotoxic effects against cancer cell lines, demonstrating the compound's potential in medicinal chemistry (Mphahlele et al., 2020).
Biological Activities and Potential Therapeutic Applications
- Anticancer Potential : Köprülü et al. (2018) investigated various quinoline derivatives for their anticancer activities, finding that compounds like 6-bromo-5-nitroquinoline exhibited significant antiproliferative activity, suggesting the potential of these compounds in cancer therapy (Köprülü et al., 2018).
- Antimicrobial and Antimalarial Agents : Parthasaradhi et al. (2015) synthesized novel quinoline-based triazoles showing promising antimicrobial and antimalarial activities, indicating the versatility of these compounds in addressing infectious diseases (Parthasaradhi et al., 2015).
Electrochemical and Photophysical Properties
- Electrochemical Studies : Srinivasu et al. (1999) conducted electrochemical analyses of 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its precursors, offering insights into the electrochemical behaviors of quinoline derivatives, which could have implications for their pharmacological properties (Srinivasu et al., 1999).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . There are also several precautionary statements associated with this compound, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
6-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-7-1-2-10-9(4-7)8-3-6(8)5-12-10/h1-2,4,6,8,12H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLPILAEIROBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C=CC(=C3)Br)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-(4-chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B2736162.png)

![4-(2,3-Dimethoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenoxy)azetidin-2-one](/img/structure/B2736167.png)



![3-(benzo[d]thiazol-2-yl)-7-((3,4-dichlorobenzyl)oxy)-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B2736174.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2736177.png)



![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2736184.png)
